molecular formula C10H8N2O3 B1627164 Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate CAS No. 259150-97-5

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1627164
M. Wt: 204.18 g/mol
InChI Key: PTGDVOKVOUFRCP-UHFFFAOYSA-N
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Description

“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate”, often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” can be complex. For instance, when the 5-position of the 1,2,4-oxadiazole derivative is replaced by chloromethyl, the nematocidal activity of the 1,2,4-oxadiazole derivative against B. xylophilus was found to be better than that of the bromomethyl-substituted compound .


Physical And Chemical Properties Analysis

“Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” has a molecular weight of 204.19 . More specific physical and chemical properties such as boiling point, density, etc., are not available in the search results.

Scientific Research Applications

  • Anti-infective Agents

    • Field : Medicine
    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
    • Results : The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
  • Biologically Active Compounds

    • Field : Medicine and Agriculture
    • Application : Oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
    • Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
    • Results : Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
  • Anti-Tuberculosis Agents

    • Field : Medicine
    • Application : Pyrrole-ligated 1,3,4-oxadiazole is a very important pharmacophore which exhibits broad therapeutic effects such as anti-tuberculosis .
    • Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
    • Results : The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
  • Antineoplastic Agents

    • Field : Medicine
    • Application : Many oxadiazole derivatives exhibit antineoplastic properties .
    • Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
    • Results : These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
  • Anti-Epileptic Agents

    • Field : Medicine
    • Application : Some oxadiazole derivatives exhibit affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy and neurodegenerative disorders .
    • Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
    • Results : These compounds have shown potential in the treatment of stroke, epilepsy and neurodegenerative disorders .
  • High Energy Molecules

    • Field : Material Science
    • Application : Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
    • Results : These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Future Directions

The future directions for “Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .

properties

IUPAC Name

methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDVOKVOUFRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586157
Record name Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

CAS RN

259150-97-5
Record name Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Nikodemiak, U Koert - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
The metal‐catalyzed cycloaddition of silyl nitronates and nitriles leading to 1,2,4‐oxadiazoles is described. Silver(I) triflate (AgOTf) and and ytterbium(III) triflate [Yb(OTf) 3 ] are suitable …
Number of citations: 15 onlinelibrary.wiley.com
SR Green, C Wilson, TC Eadsforth… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need for new tuberculosis (TB) treatments, with novel modes of action, to reduce the incidence/mortality of TB and to combat resistance to current treatments. Through …
Number of citations: 3 pubs.acs.org

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